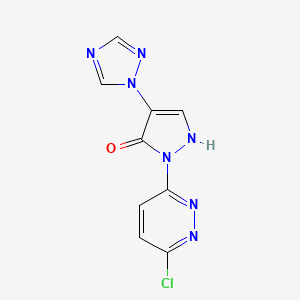
1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol (CPT) is a chemical compound that has been used in a wide range of scientific research applications. CPT is a derivative of pyrazolone, which is an organic compound used in the synthesis of drugs and other compounds. CPT has been studied extensively due to its unique chemical structure and its potential applications. In
Scientific Research Applications
Synthesis and Biological Activities
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, highlighting the antimicrobial and antioxidant activities of these compounds. This research demonstrated the potential of such chemicals in the development of new therapeutic agents, with moderate to good binding energies on target proteins indicating their biological relevance (Flefel et al., 2018).
Antimicrobial Activity
El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino and triazine derivatives, evaluating their antimicrobial activity against six microorganisms. This study underscores the compound's utility in creating antimicrobial agents, further expanding its scientific applications (El-Mariah, Hosny, & Deeb, 2006).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) conducted a study focusing on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and in vitro antibacterial and antifungal activities. This research indicates the compound's significant potential in developing pharmaceutical drugs to combat cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Synthesis
Another relevant study by Bhat et al. (2016) on the synthesis of 1,2,3-triazolyl pyrazole derivatives showcased their antimicrobial activities, supported by in silico molecular docking studies. These findings suggest the compound's application in developing antimicrobial agents with high efficacy (Bhat et al., 2016).
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN7O/c10-7-1-2-8(15-14-7)17-9(18)6(3-12-17)16-5-11-4-13-16/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKHZTXVXINBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)
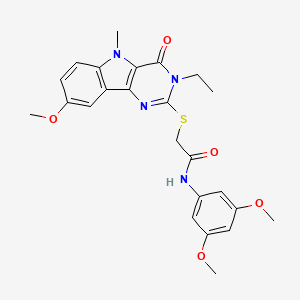
![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
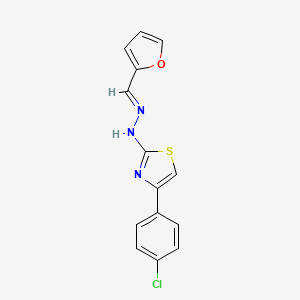
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
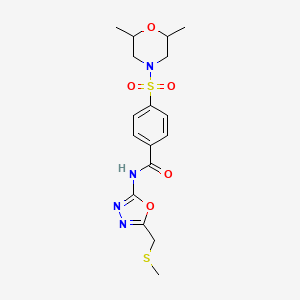
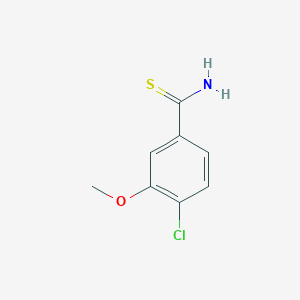
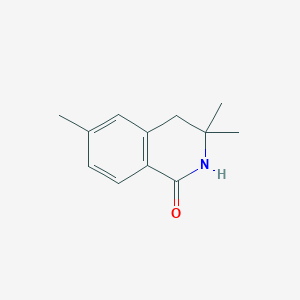
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
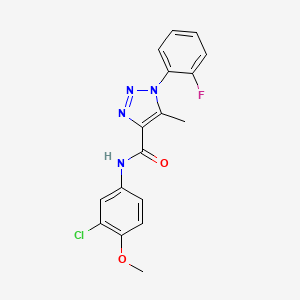
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)